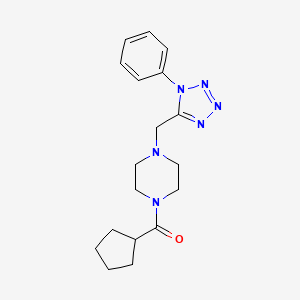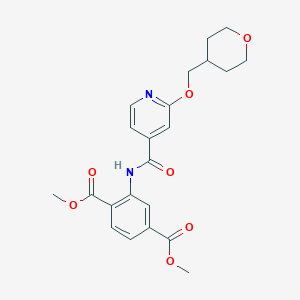![molecular formula C20H18N2O3 B2371065 3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide CAS No. 946370-52-1](/img/structure/B2371065.png)
3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide” is a chemical compound with the molecular formula C20H18N2O3. It is an active pharmaceutical intermediate . Isoxazole, which is part of the compound’s structure, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole and its derivatives have a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . One method involves a one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux . This affords 5-substituted 3-aminoisoxazoles via an in situ generated β-oxo thioamide intermediate .Molecular Structure Analysis
The molecular structure of “3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide” includes a phenyl group (a six-membered aromatic ring), an isoxazole ring (a five-membered ring with one oxygen atom and one nitrogen atom), and a benzamide group .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The molecular formula of “3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide” is C20H18N2O3. Further physical and chemical properties are not specified in the available resources.科学的研究の応用
Anaerobic Transformation and Intramolecular Hydrogen Bonding
Anaerobic Transformation of Phenol to Benzoate : Research has demonstrated the transformation of phenol to benzoate by an anaerobic consortium, highlighting mechanisms that could be relevant to the environmental degradation or transformation of similar compounds (Genthner, Townsend, & Chapman, 1989).
Intramolecular Hydrogen Bonding : A vibrational study on o-hydroxybenzoyl compounds provides insight into intramolecular hydrogen bonding, which is significant for understanding the chemical behavior and potential applications of structurally related compounds (Palomar, Paz, & Catalán, 1999).
Synthesis and Characterization of Novel Compounds
Novel Benzoxazine Monomers : The synthesis of benzoxazine monomers from phenol and Bisphenol A, leading to thermosets with excellent thermomechanical properties, indicates potential applications in high-performance materials (Agag & Takeichi, 2003).
Fluorescent Sensors for Metal Ions : The creation of benzimidazole and benzothiazole conjugated Schiff base compounds as fluorescent sensors for Al3+ and Zn2+ showcases the utility of such structures in sensing and detection technologies (Suman et al., 2019).
Advanced Applications in Chemistry
Regioselective Mannich Reaction : Demonstrating the regioselective aminomethylation of phenolic compounds, this research opens pathways for the synthesis of new derivatives with potential pharmaceutical applications (Omura et al., 2001).
Metabolism of UV-Filter Compounds : The study on the metabolism of benzophenone-3 by liver microsomes and its impact on endocrine-disrupting activity underlines the importance of understanding the biological interactions and potential health implications of related compounds (Watanabe et al., 2015).
将来の方向性
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
特性
IUPAC Name |
3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(21-20-17-11-4-5-12-18(17)22-25-20)14-7-6-10-16(13-14)24-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALAOZZQXQZSAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole](/img/structure/B2370990.png)
![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)



![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)

![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)


